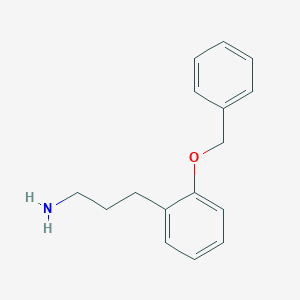

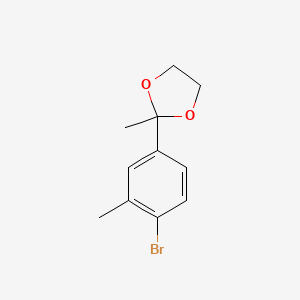

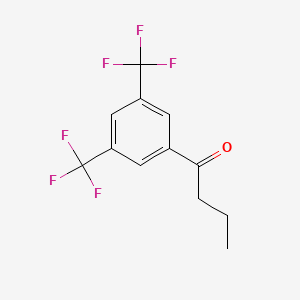

![molecular formula C7H6ClN3 B6358692 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 17902-30-6](/img/structure/B6358692.png)

4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been studied . For instance, a new 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was synthesized via its precursor 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .Scientific Research Applications

4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine has been studied for its potential applications in the field of organic synthesis, medicinal chemistry, and materials science. This compound has been used as a building block in the synthesis of various heterocyclic compounds, such as pyrazolopyridine derivatives, quinolines, and quinazolines. It has also been used as a starting material for the synthesis of various biologically active compounds, such as antimicrobial agents, anticancer agents, and anti-inflammatory agents. In addition, this compound has been used as a reagent in the synthesis of polymeric materials, such as polyurethanes and polyesters.

Mechanism of Action

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, a family of compounds to which 4-chloro-6-methyl-1h-pyrazolo[3,4-b]pyridine belongs, have been associated with various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes that result in its pharmacological effects .

Biochemical Pathways

Given the diverse biological activities associated with pyrazolo[3,4-b]pyridines, it’s likely that multiple pathways are involved .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, influencing its pharmacological effects .

Result of Action

The compound’s pharmacological properties suggest that it likely has significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound .

Advantages and Limitations for Lab Experiments

4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine has several advantages for use in laboratory experiments. It is a relatively stable compound that is easily synthesized and can be stored for long periods of time without significant degradation. In addition, it is relatively non-toxic and has low environmental impact. However, it is also important to note that this compound has some limitations for use in laboratory experiments. For example, it is not soluble in water and must be dissolved in organic solvents such as ethanol or this compound. In addition, it is not stable in acidic or basic solutions and must be stored in neutral conditions.

Future Directions

The potential applications of 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine are still being explored. Some of the future directions for research include the development of new synthetic methods for the preparation of this compound, the synthesis of new derivatives of this compound, and the investigation of the molecular mechanisms of action. In addition, further research is needed to explore the potential applications of this compound in the field of medicinal chemistry, materials science, and organic synthesis. Finally, further studies are needed to investigate the safety and toxicity of this compound.

Synthesis Methods

There are several methods for synthesizing 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine. One of the most common methods involves the reaction of ethyl this compound-3-carboxylate with sodium borohydride in an aqueous solution. This reaction forms this compound and sodium chloride as byproducts. Another method for synthesizing this compound is the reaction of this compound-3-carboxylic acid with ethyl bromide in aqueous acetic acid. This reaction forms this compound and ethyl acetate as byproducts.

properties

IUPAC Name |

4-chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-2-6(8)5-3-9-11-7(5)10-4/h2-3H,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYWKVBMLMLZLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=NNC2=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

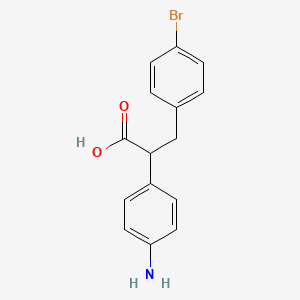

![1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358623.png)

![6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6358684.png)

![2-Bromo-3H-imidazo[4,5-c]pyridine](/img/structure/B6358697.png)